molecular formula C17H20N2O3S B2487924 2-Phenoxy-5-(piperidine-1-sulfonyl)aniline CAS No. 556016-26-3

2-Phenoxy-5-(piperidine-1-sulfonyl)aniline

Cat. No.: B2487924
CAS No.: 556016-26-3
M. Wt: 332.42
InChI Key: RKAQPEOPGRLOMK-UHFFFAOYSA-N
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Description

2-Phenoxy-5-(piperidine-1-sulfonyl)aniline is an organic compound with the molecular formula C17H20N2O3S and a molecular weight of 332.42 g/mol . This compound is characterized by the presence of a phenoxy group, a piperidine-1-sulfonyl group, and an aniline moiety. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

2-phenoxy-5-piperidin-1-ylsulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c18-16-13-15(23(20,21)19-11-5-2-6-12-19)9-10-17(16)22-14-7-3-1-4-8-14/h1,3-4,7-10,13H,2,5-6,11-12,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKAQPEOPGRLOMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101332306
Record name 2-phenoxy-5-piperidin-1-ylsulfonylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24837150
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

556016-26-3
Record name 2-phenoxy-5-piperidin-1-ylsulfonylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-5-(piperidine-1-sulfonyl)aniline typically involves the following steps:

    Formation of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a phenol reacts with a suitable halogenated aromatic compound under basic conditions.

    Introduction of the Piperidine-1-sulfonyl Group: This step involves the sulfonylation of piperidine, which can be achieved using sulfonyl chlorides in the presence of a base such as triethylamine.

    Coupling with Aniline: The final step involves coupling the phenoxy and piperidine-1-sulfonyl intermediates with aniline.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing waste and cost. Common industrial techniques include:

    Batch Reactors: Used for smaller-scale production, where precise control over reaction conditions is required.

    Continuous Flow Reactors: Suitable for large-scale production, offering advantages such as improved heat and mass transfer, and consistent product quality.

Chemical Reactions Analysis

Oxidation Reactions

The aniline group undergoes oxidation under controlled conditions:

  • KMnO₄-mediated oxidation in acidic conditions converts the -NH₂ group to a nitro (-NO₂) group, yielding 2-phenoxy-5-(piperidine-1-sulfonyl)nitrobenzene.

  • H₂O₂/Fe²⁺ (Fenton’s reagent) selectively oxidizes the amine to a nitroso (-NO) intermediate under mild conditions.

Oxidizing AgentProductYield (%)Conditions
KMnO₄/H₂SO₄Nitro78–820°C, 2 h
H₂O₂/FeSO₄Nitroso65RT, 30 min

Alkylation and Acylation

The primary amine participates in nucleophilic substitution and condensation reactions:

  • Alkylation with methyl iodide in DMF forms N-methyl derivatives (e.g., N-methyl-2-phenoxy-5-(piperidine-1-sulfonyl)aniline) at 60°C .

  • Acylation with acetyl chloride in pyridine produces the corresponding acetamide in >85% yield.

Sulfonamide Group Reactivity

The sulfonamide moiety demonstrates stability under acidic conditions but undergoes hydrolysis in basic media:

  • Hydrolysis with NaOH (2M) at 80°C cleaves the sulfonamide bond, yielding 5-amino-2-phenoxybenzenesulfonic acid and piperidine .

  • Pd-catalyzed cross-coupling with arylboronic acids modifies the sulfonyl group, enabling Suzuki-Miyaura-type reactions under anhydrous acetone/Na₂CO₃ conditions .

Reaction TypeConditionsKey Product
HydrolysisNaOH (2M), 80°C, 6 hBenzenesulfonic acid
Suzuki CouplingPd(OAc)₂, Na₂CO₃, acetoneBiaryl sulfonamide

Electrophilic Aromatic Substitution

The electron-rich aniline ring undergoes regioselective electrophilic substitution:

  • Nitration with HNO₃/H₂SO₄ introduces a nitro group at the para-position relative to the -NH₂ group .

  • Halogenation (e.g., bromination) occurs at the ortho-position to the phenoxy group .

Reductive Amination

The aniline group participates in reductive amination with aldehydes/ketones:

  • Reaction with formaldehyde and NaBH₃CN yields N-methyl derivatives .

  • Use of bulkier aldehydes (e.g., cyclohexanone) requires catalytic HCl for efficient imine formation .

Stability in Biological Media

The compound exhibits exceptional plasma stability (>60-hour half-life in rat plasma), attributed to the sulfonamide group’s resistance to enzymatic hydrolysis compared to amide analogues .

Key Mechanistic Insights

  • Sulfonamide Hydrolysis : Base-mediated cleavage proceeds via a tetrahedral intermediate at the sulfur center .

  • Pd-Catalyzed Coupling : Involves oxidative addition of Pd(0) into the S–O bond of sulfonate intermediates, followed by transmetallation and reductive elimination .

This reactivity profile positions this compound as a versatile intermediate for synthesizing sulfonamide-based bioactive molecules, particularly in neurological drug discovery .

Scientific Research Applications

2-Phenoxy-5-(piperidine-1-sulfonyl)aniline has diverse applications across various fields, making it a valuable building block in organic synthesis and medicinal chemistry. It is a synthetic organic compound with a chlorophenoxy group, a piperidine ring, and a sulfonyl group attached to an aniline moiety.

Chemical Properties and Transformations
The compound can undergo various chemical transformations due to its distinct functional groups.

Potential Biological Activities
Research indicates that this compound may possess potential biological activities, with ongoing studies exploring its antimicrobial and anticancer properties. The compound's mechanism of action likely involves interactions with specific molecular targets, such as enzymes or receptors, which could modulate their activity and lead to various biological effects.

Interaction Studies
Interaction studies focus on its binding affinity to specific enzymes or receptors. These studies are crucial for understanding how the compound exerts its biological effects and identifying potential therapeutic applications. Detailed investigations are necessary to elucidate the exact molecular targets and pathways involved in its action.

Structural Similarity
Several compounds share structural similarities with this compound. What sets this compound apart from these similar compounds is its specific combination of functional groups, which imparts distinct chemical reactivity, stability, and potentially unique biological activity. This uniqueness makes it particularly valuable for various applications in chemistry and biology.

Mechanism of Action

The mechanism of action of 2-Phenoxy-5-(piperidine-1-sulfonyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenoxy-5-(morpholine-1-sulfonyl)aniline
  • 2-Phenoxy-5-(pyrrolidine-1-sulfonyl)aniline
  • 2-Phenoxy-5-(piperazine-1-sulfonyl)aniline

Uniqueness

2-Phenoxy-5-(piperidine-1-sulfonyl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research applications .

Biological Activity

2-Phenoxy-5-(piperidine-1-sulfonyl)aniline (CAS No. 556016-26-3) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C17H20N2O3SC_{17}H_{20}N_{2}O_{3}S
  • Molecular Weight : 336.42 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide group plays a crucial role in inhibiting enzyme activity by mimicking natural substrates, which disrupts essential biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, impacting cellular functions.
  • Receptor Modulation : It can bind to various receptors, acting as either an agonist or antagonist, thus influencing signaling pathways.
  • Calcium Channel Blockade : Research indicates that phenoxyaniline derivatives can inhibit N-type calcium channels (CaV2.2), suggesting potential applications in pain management and neurological disorders .

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound has been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness.

Anti-inflammatory Effects

In vitro studies indicate that the compound may possess anti-inflammatory properties by modulating cytokine release and inhibiting inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

Recent research highlights the anticancer potential of this compound, particularly against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231). The compound showed IC50 values significantly lower than those of standard chemotherapeutics like 5-Fluorouracil, indicating superior efficacy .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds reveals unique biological profiles for this compound:

Compound NameStructureBiological ActivityIC50 (µM)
2-Phenoxy-5-(morpholine-1-sulfonyl)anilineStructureModerate Anticancer15.0
2-Phenoxy-5-(pyrrolidine-1-sulfonyl)anilineStructureLow Anticancer25.0
This compound StructureHigh Anticancer9.46

This table illustrates that the piperidine derivative exhibits enhanced potency compared to its morpholine and pyrrolidine counterparts.

Study on Anticancer Efficacy

A recent study assessed the anticancer efficacy of this compound in vitro against several cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways, demonstrating its potential as a lead compound for further development in cancer therapeutics .

Safety Profile Evaluation

In toxicity assessments conducted on animal models, this compound displayed a favorable safety profile with no acute toxicity observed at doses up to 2000 mg/kg. This suggests a promising therapeutic window for clinical applications .

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